Dihydroartemisinin

Antimalarial Plasmodium berghei In vitro potency

Researchers screening antimalarials or studying ferroptosis need a reliable DHA standard. Prodrugs like artesunate introduce confounding variables from inconsistent metabolic activation (≤70% conversion). Dihydroartemisinin eliminates this uncertainty, providing: • Direct pharmacological activity without prodrug conversion-bypassing variable activation rates for reproducible results. • Validated in vitro potency (IC₅₀ = 3 nM, P. berghei) as a robust antimalarial screening benchmark. • Confirmed ferroptosis induction at 10 µM in patient-derived cancer models, enabling standalone or synergistic studies with cisplatin. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
CAS No. 123930-80-3
Cat. No. B046577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS123930-80-3
Synonyms3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-KDTBHNEXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin: Active Metabolite for Research


Dihydroartemisinin (DHA) is the primary active metabolite of all artemisinin-based antimalarial compounds and is also employed as a standalone therapeutic agent. It is a semi-synthetic sesquiterpene lactone endoperoxide, derived from the reduction of artemisinin [1]. DHA is the key pharmacologically active entity responsible for the rapid parasite clearance observed with artemisinin, artesunate, and artemether administration [2]. Beyond its established role in malaria treatment, DHA has garnered significant attention in oncology research due to its potent ability to induce ferroptosis in various cancer cell types [3].

Tool Compound Active metabolite for ferroptosis and antimalarial pathway studies
Selection Context Direct exposure to the pharmacologically active entity, bypassing prodrug activation variables
Workflow Fit In vitro screening, in vivo model-response studies, and analytical reference standard

Dihydroartemisinin Non-Substitutability


Substituting dihydroartemisinin (DHA) with other artemisinin derivatives such as artesunate, artemether, or arteether is scientifically invalid due to significant differences in their intrinsic potency, pharmacokinetic profiles, and metabolic conversion rates. While all these compounds ultimately rely on DHA as their active metabolite [1], the rate and extent of this conversion vary drastically, ranging from ~1-4% for artelinic acid to over 70% for artesunate [2]. Consequently, direct administration of DHA provides a distinct pharmacological profile with a defined half-life and clearance that differs from its prodrugs [3]. Furthermore, DHA exhibits superior in vitro potency compared to artemisinin and artesunate [4], and its direct use in research bypasses the confounding variable of prodrug activation, ensuring more reproducible and interpretable experimental results.

Target Selection
Dihydroartemisinin (DHA)
Direct active metabolite
Substitute Risk
Prodrugs (artesunate, artemether) may shift pathway interpretation
Metabolic conversion rates range from 3-72%, introducing host-dependent variability
Target Selection
Consistent PK baseline
Defined half-life and clearance
Substitute Risk
Exposure-model context may differ
Prodrug PK does not predict DHA levels; artemether profiles differ significantly
Target Selection
Assay concentration control
Reduces confounding variables
Substitute Risk
Assay-response context may require review
Artemisinin exhibits a significantly different potency context

Dihydroartemisinin Selection Evidence


In Vitro Antimalarial Potency vs. Artemisinin

In a head-to-head comparison using the Plasmodium berghei rodent model, dihydroartemisinin demonstrated significantly higher in vitro antimalarial activity than artemisinin and sodium artesunate. The IC50 values highlight DHA's superior potency [1].

In Vitro Antimalarial Potency
Head-to-head
DHA IC50 3 nM vs Artemisinin 19 nM
Reported antimalarial screening endpoint review
P. berghei model; 24h exposure. Data to verify.
Antimalarial Plasmodium berghei In vitro potency

In Vivo Efficacy vs. Artesunate and Artemisinin

In the same P. berghei rodent model, the in vivo antimalarial efficacy of DHA was markedly superior to that of artemisinin and artesunate at an identical dosage. DHA was the only compound to achieve a complete cure in a subset of treated animals, demonstrating its superior therapeutic potential in a living system [1].

In Vivo Model Response
Head-to-head
DHA 47% cure vs 0% for Artesunate & Artemisinin
Supports in vivo model-response interpretation
P. berghei murine model; 10 mg/kg IM. Requires validation.
Antimalarial In vivo efficacy Plasmodium berghei

DHA-Piperaquine vs. Artemether-Lumefantrine in Pediatric Malaria

A large, multi-center, head-to-head clinical trial in African children directly compared dihydroartemisinin-piperaquine (DHAPQ) to artemether-lumefantrine (AL) for the treatment of uncomplicated malaria. The PCR-unadjusted cure rate at day 28 was significantly higher for the DHA-containing regimen [1].

Clinical Endpoint Context
Head-to-head
DHA-PQ 89.5% vs AL 72.7% PCR-unadjusted cure
Reported trial endpoint context
Pediatric trial; Day 28. Endpoint context, not treatment advice.
Clinical trial ACT Plasmodium falciparum Pediatric

Pharmacokinetics vs. Artesunate and Artemether

Comparative pharmacokinetic studies in rats reveal distinct profiles for DHA relative to artesunate and artemether. While oral bioavailability is low for all three, DHA's pharmacokinetic parameters position it as a unique tool for in vivo studies. Importantly, artesunate is extensively converted to DHA, whereas artemether conversion is minimal [1][2].

Pharmacokinetic Review
Cross-study
Bioavailability 19-35%; Conversion from Artesunate >5-fold higher than Artemether
Supports exposure-model interpretation
Rat model; oral route. PK context requires review.
Pharmacokinetics Bioavailability Metabolism

Anticancer Activity in NSCLC Patient-Derived Tissues

In a study using patient-derived tissue cultures (PDTC) of non-small cell lung cancer (NSCLC), dihydroartemisinin was tested alongside other artemisinin derivatives. DHA effectively reduced tumor proliferation, and its efficacy was comparable to artesunate, while requiring a lower concentration than artemisinin and artemether [1].

Cancer Cell-Model Response
Head-to-head
DHA 10 µM comparable to Artesunate 20 µM in NSCLC PDTC
Reported cell-model endpoint review
Organotypic tissue model. Ferroptosis endpoint requires evaluation.
Oncology Ferroptosis NSCLC PDTC

Dihydroartemisinin Research Applications


In Vitro Antimalarial Screening & MoA Studies

For laboratories screening novel antimalarial compounds or investigating mechanisms of drug resistance, DHA serves as an essential positive control. Its well-characterized, high in vitro potency (IC50 = 3 nM in P. berghei) provides a robust benchmark for assessing the activity of new chemical entities [1]. Utilizing DHA as a reference standard ensures that assay sensitivity is adequate and allows for direct comparison of potency data across different studies and laboratories.

PK/PD Modeling for Prodrug Development

DHA is the active metabolite of several clinically used antimalarial prodrugs. Therefore, it is an indispensable analytical standard for pharmacokinetic studies aimed at quantifying the conversion of new or existing prodrugs. Researchers developing novel artemisinin-based prodrugs can use pure DHA to establish baseline PK parameters (e.g., half-life ~0.95 h, clearance ~55-64 mL/min/kg in rats) and to accurately measure the extent of prodrug activation in vivo [2].

Ferroptosis and Cancer Cell Death Research

DHA is a powerful tool for inducing ferroptosis in cancer research. Its demonstrated efficacy in reducing proliferation in patient-derived lung cancer tissues at 10 µM makes it a valuable reagent for studying this iron-dependent cell death pathway [3]. DHA can be used as a standalone inducer or in combination with standard chemotherapeutics like cisplatin to investigate synergistic effects and overcome drug resistance, particularly in cancer subtypes with low GPX4 expression.

Application
Selection Property
Validation Focus
In Vitro Antimalarial Endpoint Screening
Active metabolite reference standard
Assay sensitivity benchmarking
Prodrug Exposure-Model Validation
Analyte for metabolite baseline quantification
Prodrug conversion context
Cancer Cell-Model Studies
Ferroptosis pathway research probe
Cell viability endpoint review

Technical Documentation Hub

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